molecular formula C8H14Cl2N2 B1274148 2,6-Dimethylbenzene-1,4-diamine dihydrochloride CAS No. 56496-89-0

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B1274148
CAS No.: 56496-89-0
M. Wt: 209.11 g/mol
InChI Key: IALKJCXEPFRYML-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, characterized by the presence of two methyl groups and two amine groups attached to the benzene ring. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride typically involves the nitration of 2,6-dimethylaniline followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amine groups using reducing agents such as iron and hydrochloric acid. The final product is obtained by treating the resulting diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced further to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Acylated or alkylated products.

Scientific Research Applications

2,6-Dimethylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzene-1,3-diamine dihydrochloride
  • 2,5-Dimethylbenzene-1,4-diamine dihydrochloride
  • 2,6-Dimethylbenzene-1,3-diamine dihydrochloride

Uniqueness

2,6-Dimethylbenzene-1,4-diamine dihydrochloride is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,6-dimethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALKJCXEPFRYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205036
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56496-89-0
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1,4-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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